4-Methylpyridine

Description

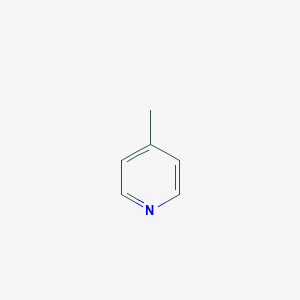

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNQCJSGGFJEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N, Array | |

| Record name | 4-METHYL PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0803 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021892 | |

| Record name | 4-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methyl pyridine is a colorless moderately volatile liquid. (NTP, 1992), Liquid, Colorless liquid with an obnoxious, sweetish odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 4-METHYL PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3310 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0803 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

292.8 °F at 760 mmHg (NTP, 1992), 145 °C at 760 mm Hg, 144-145 °C | |

| Record name | 4-METHYL PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0803 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

134 °F (NTP, 1992), 57 °C, 134 °F (57 °C) (Open cup), 39 °C (102 °F) (Closed cup), 57 °C o.c. | |

| Record name | 4-METHYL PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3310 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0803 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water at 20 °C, Soluble in alcohol, ether, Soluble in acetone, carbon tetrachloride, Solubility in water: miscible | |

| Record name | 4-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0803 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9548 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9548 g/cu cm at 20 °C, Relative density (water = 1): 0.96 | |

| Record name | 4-METHYL PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0803 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.2 (Air = 1), Relative vapor density (air = 1): 3.2 | |

| Record name | 4-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0803 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.77 [mmHg], 5.77 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.76 | |

| Record name | 4-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3310 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0803 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

108-89-4 | |

| Record name | 4-METHYL PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINE, GAMMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJD6V9SSO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0803 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

38.5 °F (NTP, 1992), 3.68 °C, 3.7 °C | |

| Record name | 4-METHYL PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0803 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 4-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-Methylpyridine (also known as γ-picoline). The document details its structural characteristics, physicochemical parameters, spectroscopic data, and key chemical reactivity. Standardized experimental protocols for the determination of these properties are presented to ensure reproducibility. Furthermore, this guide illustrates key synthetic pathways and reaction mechanisms involving this compound through detailed workflows and logical diagrams, serving as a vital resource for professionals in research, chemical synthesis, and drug development.

Introduction

This compound, a heterocyclic aromatic organic compound, is a significant building block in the synthesis of a wide array of chemical products. Its structure, featuring a pyridine (B92270) ring with a methyl group at the para-position, imparts a unique combination of basicity and reactivity, making it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] A notable application is its role as a precursor in the production of the antituberculosis drug isoniazid.[2] Understanding the core chemical properties of this compound is paramount for its effective utilization in chemical synthesis and process development. This guide aims to provide a detailed repository of these properties, complete with experimental methodologies and visual representations of its chemical behavior.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, storage, and application in various chemical processes.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇N | [3] |

| Molecular Weight | 93.13 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Odor | Obnoxious, sweetish | [3][5] |

| CAS Number | 108-89-4 | [3][6] |

| Melting Point | 2.4 °C (275.5 K) | [6][7][8] |

| Boiling Point | 145 °C (418 K) at 760 mmHg | [3][6][7][8] |

| Density | 0.957 g/mL at 25 °C | [5][6][7][8] |

| Vapor Density | 3.2 (vs air) | [7][8][9] |

| Vapor Pressure | 4 mmHg at 20 °C | [7][8][9] |

| Flash Point | 39 °C (102 °F) (Closed cup) | [3][6] |

| Autoignition Temperature | 538 °C (1000 °F) | [6] |

| Refractive Index (n²⁰/D) | 1.504 | [5][7][8] |

Solubility and Acidity

| Property | Value/Description | Reference(s) |

| Solubility in Water | Miscible/Soluble | [3][6][7][10] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, methanol, aromatic hydrocarbons (toluene, benzene), and DMSO. | [5][7][10] |

| pKa of Conjugate Acid (4-methylpyridinium ion) | 5.98 - 6.02 | [3][6][9][11] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 399.65 MHz): δ 8.46 (d, 2H, H-2, H-6), 7.10 (d, 2H, H-3, H-5), 2.35 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 125 MHz): δ 149.5 (C-2, C-6), 147.5 (C-4), 124.5 (C-3, C-5), 21.2 (-CH₃).

Infrared (IR) Spectroscopy

Key IR absorption bands (liquid film) include:

-

3030-2920 cm⁻¹: C-H stretching (aromatic and methyl)

-

1605, 1560, 1495 cm⁻¹: C=C and C=N stretching (pyridine ring)

-

1445 cm⁻¹: C-H bending (methyl)

-

800 cm⁻¹: C-H out-of-plane bending (para-disubstituted ring)

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

This protocol is based on the principles outlined in ASTM E324.[3][9]

-

Sample Preparation: A small amount of crystalline this compound (obtained by cooling below its melting point) is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Procedure: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid particle melts is the final melting point. A narrow melting range is indicative of high purity.[12]

Determination of Boiling Point

This protocol follows the principles of OECD Test Guideline 103.[1][10][13]

-

Apparatus: A distillation flask, a condenser, a thermometer, and a heating mantle are assembled for distillation.

-

Procedure: A sample of this compound is placed in the distillation flask. The liquid is heated to its boiling point.

-

Data Recording: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density (Digital Density Meter)

This protocol is based on the principles of ASTM D4052.

-

Apparatus: A calibrated digital density meter is used.

-

Procedure: The instrument is calibrated with dry air and distilled water. The sample of this compound is then injected into the measurement cell.

-

Data Recording: The instrument measures the oscillation period of a U-tube containing the sample and calculates the density, typically reported at a specific temperature (e.g., 20 °C or 25 °C).

Determination of pKa (Potentiometric Titration)

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in water. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant.

-

Apparatus: A calibrated pH meter with a combination pH electrode and a magnetic stirrer.

-

Procedure: The pH electrode is immersed in the this compound solution. The solution is titrated with the standard HCl solution, adding the titrant in small, known increments. The pH is recorded after each addition, allowing the solution to equilibrate.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Acquisition of ¹H NMR Spectrum

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: The NMR spectrometer is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A standard ¹H NMR pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Acquisition of FT-IR Spectrum (Liquid Film)

-

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrument Setup: A background spectrum of the empty sample compartment is collected.

-

Data Acquisition: The prepared salt plates are placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Chemical Reactivity and Synthetic Applications

This compound exhibits reactivity at the nitrogen atom, the pyridine ring, and the methyl group.

Basicity

The lone pair of electrons on the nitrogen atom makes this compound a weak base, readily reacting with acids to form 4-methylpyridinium salts.

Electrophilic Aromatic Substitution

The pyridine ring is deactivated towards electrophilic attack compared to benzene. However, electrophilic substitution can occur under harsh conditions, primarily at the 3- and 5-positions. To facilitate substitution at the 4-position of the ring (relative to the nitrogen), the pyridine can first be converted to its N-oxide, which activates the ring for electrophilic attack at the 4-position.

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions. This is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate.

Reactions of the Methyl Group

The methyl group can undergo a variety of reactions, including oxidation and condensation.

-

Oxidation: The methyl group can be oxidized to a carboxylic acid group, forming isonicotinic acid, a key intermediate in the synthesis of isoniazid.[5][14][15][16]

-

Condensation: this compound can react with aldehydes, such as formaldehyde, in a condensation reaction to form products like 4-vinylpyridine (B31050).[4][9][10]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

Synthesis of Isoniazid from this compound

Caption: Workflow for the synthesis of Isoniazid.

Purification of this compound by Fractional Distillation

Caption: Purification of this compound via fractional distillation.

Key Chemical Reactions of this compound

Caption: Logical relationships of this compound's key reactions.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[4] It is essential to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Conclusion

This technical guide has provided a detailed examination of the fundamental chemical properties of this compound. The tabulated physicochemical data, coupled with detailed experimental protocols, offer a robust resource for its application in a laboratory or industrial setting. The visualized workflows for its key synthetic applications and purification further enhance the practical utility of this document for chemists and researchers. A thorough understanding of these core properties is indispensable for leveraging the full potential of this compound as a versatile chemical intermediate.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 5. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]

- 10. 4-Vinylpyridine synthesis - chemicalbook [chemicalbook.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. youtube.com [youtube.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. OXIDATION OF this compound ON V-Cr-O CATALYST | Chemical Journal of Kazakhstan [chemjournal.kz]

- 15. cyberleninka.ru [cyberleninka.ru]

- 16. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Methylpyridine from Acetaldehyde (B116499) and Ammonia (B1221849)

This technical guide provides a comprehensive overview of the synthesis of this compound (also known as γ-picoline) from acetaldehyde and ammonia. The primary industrial method for this conversion is the Chichibabin pyridine (B92270) synthesis, a vapor-phase condensation reaction. This document details the underlying chemistry, experimental protocols, and key process parameters.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.[1] A significant application is its use as a precursor to the antituberculosis drug isoniazid.[2] The most common industrial synthesis route involves the reaction of acetaldehyde and ammonia over a heterogeneous catalyst at elevated temperatures.[3][4][5] This process, a variation of the Chichibabin pyridine synthesis, typically yields a mixture of 2-methylpyridine (B31789) and this compound, which are then separated by fractional distillation.[3][4]

Reaction Chemistry and Mechanism

The Chichibabin pyridine synthesis involves a complex series of reactions, including imine formation, aldol-type condensations, and cyclization followed by dehydrogenation to form the aromatic pyridine ring.[4] The overall reaction can be represented as:

3 CH₃CHO + NH₃ → C₆H₇N + 3 H₂O + H₂

The reaction proceeds via a vapor-phase condensation mechanism.[3]

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various sources regarding the synthesis of this compound.

| Catalyst | Reactants | Temperature (°C) | Yield of this compound (%) | Total Yield (2- and this compound) (%) | Reference |

| Lead oxide, copper oxide on alumina (B75360), thorium oxide, zinc oxide or cadmium oxide on silica-alumina, or cadmium fluoride (B91410) on silica-magnesia | Acetaldehyde, Ammonia (3:1 molar ratio) | 400-500 | - | 60 | [3] |

| Modified alumina (Al₂O₃) or silica (B1680970) (SiO₂) | Acetaldehyde, Ammonia | 350-500 | - | - | [4][5] |

| Pentasil zeolite (ZSM-5) treated with Pb, Tl, or Co | Acetaldehyde, Formaldehyde, Ammonia | ~227 (500 K) | - | High (unspecified) | [6][7] |

| CK-13 (CdO-13.0%, kaolin-87.0%) | Acetylene, Ammonia | 420 | 22.4 | 63.6 | [8][9] |

| CChK-13 (CdO-13.0%, Cr₂O₃-5.0%, kaolin-82.0%) | Acetylene, Ammonia | 420 | 24.8 | 70.2 | [8][9] |

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale procedure can be outlined based on the principles described in the literature.

Catalyst Preparation (Example: Silica-Alumina Support)

-

Impregnation: A silica-alumina support is impregnated with an aqueous solution of a metal salt precursor (e.g., cadmium nitrate, zinc nitrate).

-

Drying: The impregnated support is dried in an oven at 100-120°C to remove water.

-

Calcination: The dried material is calcined in a furnace at a high temperature (e.g., 400-600°C) to decompose the metal salt and form the active metal oxide catalyst.

Reaction Setup and Execution

-

Reactor: A fixed-bed or fluidized-bed reactor is typically used for this gas-phase reaction.[10] The reactor is packed with the prepared catalyst.

-

Heating: The reactor is heated to the desired reaction temperature (typically 350-500°C) under an inert gas flow (e.g., nitrogen).[4][5][10]

-

Reactant Feed: A mixture of acetaldehyde and ammonia gas is passed through a vaporizer and then fed into the reactor.[10] The molar ratio of acetaldehyde to ammonia is a critical parameter, with a 3:1 ratio being cited.[3]

-

Product Collection: The gaseous product stream exiting the reactor is passed through a series of condensers to liquefy the pyridine products and unreacted starting materials.[10]

Product Isolation and Purification

-

Separation: The condensed liquid mixture is collected. Due to the formation of both 2-methylpyridine and this compound, a fractional distillation column is required for their separation based on their different boiling points.[3]

-

Purification: Further purification of the this compound fraction can be achieved by a second fractional distillation.[11] Purity can be assessed by gas chromatography and spectroscopic methods.[9]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Chichibabin synthesis pathway for this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. echemi.com [echemi.com]

- 2. alchetron.com [alchetron.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Chichibabin pyridine synthesis - Wikiwand [wikiwand.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. US4675410A - Process for the production of pyridine or alkyl substituted pyridines - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methylpyridine, also known as γ-picoline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis, reactivity, and significant applications, with a focus on its role in drug discovery and development.

Core Identification

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a distinct, sweetish odor.[2][4] It is miscible with water and soluble in common organic solvents like ethanol (B145695) and ether.[1][4] The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₇N | [1][4] |

| Molar Mass | 93.13 g·mol⁻¹ | [1][4][7] |

| Appearance | Colorless to light yellow liquid | [1][2][4] |

| Density | 0.957 g/mL at 25 °C | [1][4] |

| Melting Point | 2.4 °C to 3 °C | [1][4][7] |

| Boiling Point | 145 °C | [1][4][6] |

| Solubility in Water | Miscible / 1000 g/L | [1][7] |

| Refractive Index (n²⁰/D) | 1.504 | [4] |

| pKₐ of conjugate acid | 5.98 |[1][5] |

Table 2: Safety and Handling Properties

| Property | Value | Source(s) |

|---|---|---|

| Flash Point | 39 °C to 40 °C (closed cup) | [1][7] |

| Autoignition Temperature | 538 °C | [1][7] |

| Vapor Pressure | 4 - 5.8 hPa at 20 °C | [7] |

| Vapor Density | 3.2 (vs air) | [6] |

| Explosive Limits | 1.3 - 8.7 % (v/v) |[4][7] |

Synthesis and Reactivity

Industrial Production

Industrially, this compound is produced through two primary methods:

-

Isolation from Coal Tar: It is a natural component of coal tar, from which it can be isolated.[1]

-

Chemical Synthesis: The more common method involves the reaction of acetaldehyde (B116499) with ammonia (B1221849) over an oxide catalyst. This process also yields the 2-methylpyridine (B31789) isomer as a byproduct.[1]

Chemical Reactivity

The chemical reactivity of this compound is dictated by the pyridine (B92270) ring and the methyl group. The nitrogen atom in the ring provides a site for protonation and coordination, making the molecule a weak base.[8] The methyl group can be functionalized, but reactions on the aromatic ring are more common.[8] It serves as a versatile precursor in a variety of substitution and coupling reactions.[8]

A significant application of this compound is its use as a precursor in the synthesis of other commercially important compounds.[1] For instance, the ammoxidation of this compound yields 4-cyanopyridine, a key intermediate for numerous derivatives, including the well-known antituberculosis drug, Isoniazid.[1]

Caption: Synthetic pathway of Isoniazid starting from this compound.

Applications in Research and Drug Development

This compound and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4][8]

-

Pharmaceuticals: It is a key starting material for the anti-tuberculosis drug Isoniazid.[1][8] Its derivatives, such as 3-bromo-4-methylpyridine, are instrumental in synthesizing proton pump inhibitors (PPIs) for treating conditions like GERD and in the development of phosphodiesterase type 4 (PDE4) inhibitors for inflammatory diseases.[9]

-

Agrochemicals: The pyridine structure is leveraged to create active molecules in herbicides and insecticides.[8]

-

Catalysis: It can function as a catalyst or co-catalyst in various chemical reactions.[8]

-

Research: Analogs of this compound are subjects of research for new therapeutic agents. For example, 2-amino-4-methylpyridine (B118599) derivatives have been investigated as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), which is a target in inflammatory conditions.[10]

Experimental Protocols

Detailed methodologies for experiments involving this compound are crucial for reproducible research. Below are summaries of protocols from published literature.

Protocol 1: Synthesis of a Copper Polysulfide Cluster

This protocol describes the use of this compound as a coordinating solvent in the synthesis of a copper-polysulfide cluster, Cu₄S₁₀(this compound)₄.[11]

Materials:

-

Copper(I) sulfide (B99878) (Cu₂S) powder

-

Sulfur (S₈)

-

This compound (solvent)

Procedure:

-

Under an argon atmosphere, add Cu₂S powder (0.478 g, 3 mmol) and sulfur (0.384 g, 12 mmol) to 75 mL of this compound in a reaction flask.[11]

-

Stir the mixture at 25 °C for 24 hours.[11]

-

Filter the resulting red solution to remove any unreacted solids.[11]

-

Mix the filtrate with 125 mL of hexane to precipitate the product.[11]

-

To grow single crystals for X-ray diffraction, slowly diffuse hexane into a this compound solution of the product.[11]

Characterization:

-

The structure of the resulting red crystals was determined by single-crystal X-ray diffraction.[11]

-

Infrared and Raman spectroscopy were used to identify S-S stretching modes.[11]

-

UV/Visible spectroscopy and cyclic voltammetry were used to study the electronic and electrochemical properties of the cluster.[11]

Protocol 2: Synthesis of 2-Amino-4-methylpyridine Analogues

This protocol outlines a general step in the synthesis of 6-substituted 2-amino-4-methylpyridine analogues, which are studied as iNOS inhibitors.[10] This specific example details the methylation of a hydroxyl group.

Materials:

-

1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol (starting material, compound 7 in the source)

-

Tetrahydrofuran (THF), freshly distilled

-

Sodium hydride (NaH), 60% in mineral oil

-

Methyl iodide (MeI)

-

1 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium carbonate (Na₂CO₃)

-

Ethyl acetate (B1210297)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the starting material (0.9 g, 3.68 mmol) in 20 mL of freshly distilled THF.[10]

-

Add 60% NaH in mineral oil (0.3 g, 12.6 mmol) to the solution.[10]

-

After 5 minutes, add MeI (0.5 mL, 8.03 mmol) to the reaction mixture.[10]

-

Stir the mixture at room temperature for 5 hours.[10]

-

Quench the reaction by adding an aqueous 1 N HCl solution, followed by neutralization with a saturated aqueous Na₂CO₃ solution.[10]

-

Extract the product with ethyl acetate (3 x 20 mL).[10]

-

Wash the combined organic layers with brine (30 mL) and dry over MgSO₄.[10]

-

The final product, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-methoxypropyl)-4-methylpyridine, is then purified.[10]

Caption: A generalized workflow for the synthesis and purification of a this compound derivative.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 4-methyl- [webbook.nist.gov]

- 4. This compound | 108-89-4 [chemicalbook.com]

- 5. Showing Compound this compound (FDB004424) - FooDB [foodb.ca]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound for synthesis | 108-89-4 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

An In-depth Technical Guide to 4-Methylpyridine: Molecular Characteristics

This guide provides a detailed overview of the fundamental molecular properties of 4-Methylpyridine, a heterocyclic organic compound of significant interest in the synthesis of pharmaceuticals and other specialty chemicals. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on core molecular data and logical relationships.

Core Molecular Data

This compound, also known as γ-picoline, is a derivative of pyridine (B92270) with a methyl group substituted at the fourth position of the ring. Its fundamental molecular properties are summarized below.

| Property | Value |

| Chemical Formula | C₆H₇N[1][2][3][4] |

| Molar Mass | 93.13 g/mol [4][5][6] |

| IUPAC Name | This compound[3] |

| Common Synonyms | 4-Picoline, γ-Picoline[3][4] |

| CAS Registry Number | 108-89-4[3] |

Experimental Protocols

The determination of the molecular weight and formula of a well-characterized compound like this compound relies on standard, universally accepted analytical techniques.

Molecular Formula Determination: The elemental composition (C, H, N) is confirmed through combustion analysis. This decades-old, highly reliable method involves combusting a sample in an excess of oxygen and quantifying the resulting combustion products (CO₂, H₂O, and N₂), from which the empirical formula is derived.

Molecular Weight Determination: Mass spectrometry is the primary method for determining the precise molecular weight of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry can provide a highly accurate monoisotopic mass that further confirms the elemental composition. The average molecular weight, or molar mass, is calculated from the chemical formula using standard atomic weights.[2][3]

Key Identifiers and Properties

The following diagram illustrates the logical relationship between the core identifiers and fundamental properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB004424) - FooDB [foodb.ca]

- 3. Pyridine, 4-methyl- [webbook.nist.gov]

- 4. This compound | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 4-METHYL PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physical Properties of 4-Methylpyridine: Boiling and Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-methylpyridine, specifically its boiling and melting points. It includes a detailed summary of these values, standardized experimental protocols for their determination, and a visual representation of the experimental workflow for accurate measurement. This document is intended to serve as a valuable resource for laboratory professionals engaged in the synthesis, purification, and characterization of this compound and related compounds.

Physical Properties of this compound

This compound, also known as γ-picoline, is a heterocyclic organic compound with the chemical formula C₆H₇N. It is a colorless liquid at room temperature with a characteristic pungent odor. Accurate knowledge of its physical properties, such as boiling and melting points, is crucial for its handling, purification, and use in various chemical syntheses, including the production of pharmaceuticals like the anti-tuberculosis drug isoniazid.

Summary of Quantitative Data

The boiling and melting points of this compound are well-established physical constants. The data presented in the following table has been compiled from various reputable sources.

| Physical Property | Value (°C) | Value (°F) | Value (K) |

| Boiling Point | 145 °C[1][2][3] | 293 °F[1] | 418 K[1] |

| Melting Point | 2.4 °C[1][3] | 36.3 °F[1] | 275.5 K[1] |

Experimental Protocols for Physical Property Determination

Accurate determination of boiling and melting points is fundamental for the identification and purity assessment of chemical substances. The following sections detail the standardized methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, especially with small sample volumes, the micro-reflux method is commonly employed.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer with a suitable range

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath, heating block, or Thiele tube)

-

Clamps and stand

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of this compound into the small test tube.

-

Capillary Inversion: Insert the capillary tube, with the sealed end uppermost, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. The heat should be applied gradually and the bath stirred to ensure uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion and expulsion of the air trapped inside. Continue gentle heating until a rapid and continuous stream of bubbles is observed, indicating that the liquid has reached its boiling point and its vapor is now entering the capillary.

-

Boiling Point Reading: Record the temperature at which the rapid and continuous stream of bubbles is maintained. At this point, the vapor pressure of the this compound is equal to the atmospheric pressure.

-

Confirmation: To confirm the boiling point, the heating can be stopped. The liquid will begin to cool, and the bubbling will cease. The temperature at which the liquid is drawn back into the capillary tube upon cooling is a close approximation of the boiling point.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. The capillary method is the standard technique for determining the melting point of a solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube with oil bath)

-

Capillary tubes (open at one end)

-

Thermometer

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is solidified by cooling it below its melting point. The solid sample should be a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until a column of 2-3 mm of packed solid is at the bottom of the tube.

-

Apparatus Setup: Place the capillary tube into the heating block or attach it to the thermometer if using a Thiele tube. The packed sample should be level with the thermometer bulb.

-

Heating: Begin heating the apparatus. If the approximate melting point is known, the temperature can be raised rapidly to about 15-20 °C below the expected melting point. Then, the heating rate should be reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the substance. A pure substance will typically have a sharp melting point range of 0.5-1 °C.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a substance using the capillary method.

References

4-Methylpyridine: A Comprehensive Analysis of pKa and Basicity in Comparison to Pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the acid-base properties of 4-methylpyridine, with a direct comparison to its parent compound, pyridine (B92270). Understanding the pKa and basicity of these heterocyclic compounds is fundamental in various fields, including medicinal chemistry, materials science, and chemical synthesis, where they serve as crucial building blocks and catalysts. This document offers quantitative data, a theoretical framework for the observed properties, and detailed experimental protocols for their determination.

Quantitative Analysis of Acid-Base Properties

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The table below summarizes the pKa values for the conjugate acids of pyridine and this compound.

| Compound | Structure | Conjugate Acid | pKa of Conjugate Acid | Basicity |

| Pyridine | C₅H₅N | Pyridinium ion (C₅H₅NH⁺) | 5.23 - 5.25 | Weaker Base |

| This compound | CH₃C₅H₄N | 4-Methylpyridinium ion (CH₃C₅H₄NH⁺) | 5.98 - 6.02 | Stronger Base |

The data clearly indicates that this compound is a stronger base than pyridine, as evidenced by the higher pKa of its conjugate acid.[1][2][3][4][5][6]

Theoretical Framework: The Inductive Effect

The increased basicity of this compound compared to pyridine can be attributed to the electronic properties of the methyl group. The methyl group is an electron-donating group through the inductive effect (+I). This effect involves the pushing of electron density through the sigma (σ) bonds of the aromatic ring towards the nitrogen atom.

This increased electron density on the nitrogen atom makes its lone pair of electrons more available for donation to a proton (H⁺). Consequently, the equilibrium for the protonation of this compound is shifted more towards the formation of its conjugate acid, the 4-methylpyridinium ion, resulting in a higher pKa value and greater basicity.[7]

The logical relationship between the structure of this compound and its enhanced basicity is illustrated in the following diagram:

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure. Below are detailed methodologies for three common techniques used to measure the pKa of pyridine and its derivatives.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (e.g., 0.01 M pyridine or this compound) in deionized water.

-

Prepare a standardized titrant solution (e.g., 0.1 M HCl).

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule often have different ultraviolet-visible absorption spectra. By measuring the absorbance at various pH values, the pKa can be determined.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the analyte (e.g., 1 mM this compound) in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to 8).

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant volume of the analyte stock solution to a cuvette to achieve a final concentration suitable for UV-Vis analysis.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the fully protonated (acidic solution) and fully deprotonated (basic solution) forms of the analyte.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the midpoint of the absorbance change.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH: pKa = pH - log([A⁻]/[HA]) where the ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) can be determined from the absorbance values.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific protons in the molecule as a function of pH. The chemical environment of a proton changes upon protonation or deprotonation, leading to a change in its chemical shift.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the analyte (e.g., pyridine) in a deuterated solvent (e.g., D₂O).

-

Prepare a series of samples with varying pD (the equivalent of pH in D₂O) by adding small amounts of DCl or NaOD.

-

Measure the pD of each sample using a pH meter calibrated for D₂O (pD = pH reading + 0.4).

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample.

-

Identify a proton whose chemical shift is sensitive to the protonation state of the nitrogen atom (e.g., the protons on the carbon atoms adjacent to the nitrogen).

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the selected proton (y-axis) against the pD (x-axis). This will produce a sigmoidal titration curve.

-

The pKa is equal to the pD at the inflection point of this curve.

-

The pKa can be calculated from the following equation: pKa = pD - log((δ - δ_A)/(δ_B - δ)) where δ is the observed chemical shift at a given pD, δ_A is the chemical shift of the fully protonated form, and δ_B is the chemical shift of the fully deprotonated form.

-

The general workflow for these experimental determinations is outlined below:

Conclusion

This technical guide has provided a comprehensive overview of the pKa and basicity of this compound in comparison to pyridine. The enhanced basicity of this compound is a direct consequence of the electron-donating inductive effect of the methyl group. The detailed experimental protocols for potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy offer robust methods for the precise determination of these crucial physicochemical parameters. A thorough understanding and accurate measurement of pKa are essential for professionals in drug development and chemical research, enabling the rational design and optimization of molecules with desired properties.

References

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 6. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

- 7. ishigirl.tripod.com [ishigirl.tripod.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylpyridine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Methylpyridine (also known as γ-picoline). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and analysis. This document details experimental protocols and presents key data in a structured format to facilitate interpretation and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, along with standardized experimental protocols.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm: H-2, H-6 | Chemical Shift (δ) ppm: H-3, H-5 | Chemical Shift (δ) ppm: -CH₃ |

| CDCl₃ | 399.65 | 8.463 | 7.104 | 2.349[1] |

| CDCl₃ | 89.56 | 8.454 | 7.094 | 2.343[1] |

| DMSO-d₆ | 300 | 8.60 | 7.28 | 2.32[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Solvent | Spectrometer Frequency (MHz) | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) | -CH₃ (ppm) |

| CDCl₃ | 25.16 | 149.4 | 124.5 | 147.4 | 20.8 |

| DMSO | Not Specified | 149.4 | 125.4 | 146.9 | 20.6[2] |

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of this compound.[3]

-

For ¹³C NMR, a higher concentration is required; use 50-100 mg of the sample to ensure a good signal-to-noise ratio within a reasonable acquisition time.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean vial.[3][4] Common laboratory solvents are avoided due to the overwhelming signal from their protons.[4]

-

To ensure magnetic field homogeneity and prevent signal broadening, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the chosen solvent.[5]

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved spectral lines.[5]

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A 30° or 45° pulse is often sufficient for routine spectra.[6]

-

¹³C NMR : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[5] This removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single line.

-

Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

-

A relaxation delay (d1) of 1-2 seconds is typically used for qualitative ¹³C spectra.[5] For quantitative analysis, a longer delay (at least 5 times the longest T1) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[5][7]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[5]

-

Phase the resulting spectrum and perform a baseline correction.[5]

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation

Table 3: Key IR Absorption Bands for this compound (Neat Liquid Film)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Methyl (-CH₃) |

| ~1600, ~1560, ~1450 | C=C and C=N Stretch | Pyridine Ring |

| ~1225 | C-H In-plane bend | Aromatic |

| ~800 | C-H Out-of-plane bend | Aromatic (para-substituted) |

Note: These are approximate values. Specific peak positions can be found in spectral databases such as the NIST Chemistry WebBook.[8][9]

Experimental Protocol

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.[10]

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR unit, which will be automatically subtracted from the sample spectrum.[11]

-

Sample Application : Place a single drop of neat this compound directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.[10]

-

Data Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The infrared spectrum is typically collected over a range of 4000 to 600 cm⁻¹.[11]

-

Cleaning : After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue to remove all traces of the sample.[12]

Alternative Method: Neat Sample (Salt Plates)

-

Obtain two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr) from a desiccator.[12][13]

-

Place one to two drops of liquid this compound onto the face of one plate.[13]

-

Carefully place the second plate on top to create a thin liquid film sandwiched between the plates.[12][13]

-

Place the "sandwich" into the sample holder of the IR spectrometer and acquire the spectrum.[13]

-

After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and return them to the desiccator.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through fragmentation patterns.

Data Presentation

The molecular formula of this compound is C₆H₇N, with a molecular weight of 93.13 g/mol .[14]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z Value | Interpretation |

| 93 | M⁺ (Molecular Ion)[15] |

| 92 | [M-H]⁺ (Loss of a hydrogen radical) |

| 66 | [M-HCN]⁺ (Loss of hydrogen cyanide) |

| 39 | C₃H₃⁺ fragment |

Experimental Protocol